
(4-Fluoro-3-i-butyloxyphenyl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-fluoro-3-iso-butyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound features a fluorine atom and an iso-butyloxy group attached to a phenyl ring, enhancing its reactivity and specificity in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoro-3-iso-butyloxyphenyl)magnesium bromide typically involves the reaction of 4-fluoro-3-iso-butyloxybromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: THF
Catalyst: Iodine or a small amount of dibromoethane to initiate the reaction
Industrial Production Methods
On an industrial scale, the production of Grignard reagents like (4-fluoro-3-iso-butyloxyphenyl)magnesium bromide involves continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
(4-fluoro-3-iso-butyloxyphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution: Can replace halogens in aromatic compounds.
Coupling Reactions: Participates in cross-coupling reactions like Suzuki-Miyaura and Negishi coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones
Halogenated Aromatics: Bromobenzene, chlorobenzene
Catalysts: Palladium or nickel catalysts for coupling reactions
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds
Aromatic Compounds: From substitution reactions
Biaryl Compounds: From coupling reactions
科学的研究の応用
(4-fluoro-3-iso-butyloxyphenyl)magnesium bromide is used in various scientific research applications:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Modification of biomolecules for studying biological pathways.
Medicine: Development of new drug candidates through the formation of carbon-carbon bonds.
Industry: Production of fine chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of (4-fluoro-3-iso-butyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is crucial in organic synthesis. The molecular targets include carbonyl compounds, halogenated aromatics, and other electrophiles.
類似化合物との比較
Similar Compounds
Phenylmagnesium Bromide: Lacks the fluorine and iso-butyloxy groups, making it less specific.
4-Fluorophenylmagnesium Bromide: Lacks the iso-butyloxy group, affecting its reactivity.
3-Iso-butyloxyphenylmagnesium Bromide: Lacks the fluorine atom, altering its electronic properties.
Uniqueness
(4-fluoro-3-iso-butyloxyphenyl)magnesium bromide is unique due to the presence of both fluorine and iso-butyloxy groups, which enhance its reactivity and specificity in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for forming complex molecules with high precision.
特性
分子式 |
C10H12BrFMgO |
|---|---|
分子量 |
271.41 g/mol |
IUPAC名 |
magnesium;1-fluoro-2-(2-methylpropoxy)benzene-4-ide;bromide |
InChI |
InChI=1S/C10H12FO.BrH.Mg/c1-8(2)7-12-10-6-4-3-5-9(10)11;;/h3,5-6,8H,7H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
WEISNMMXUQLAGO-UHFFFAOYSA-M |
正規SMILES |
CC(C)COC1=C(C=C[C-]=C1)F.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


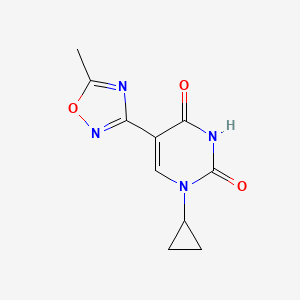

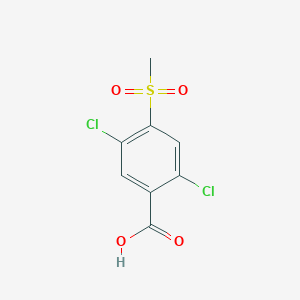


![methyl 4-[(1H-indol-1-ylacetyl)amino]benzoate](/img/structure/B14884881.png)
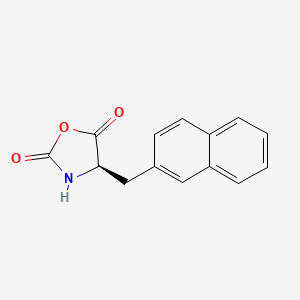

![Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium](/img/structure/B14884904.png)
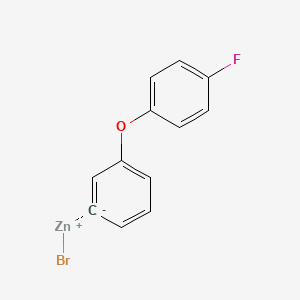
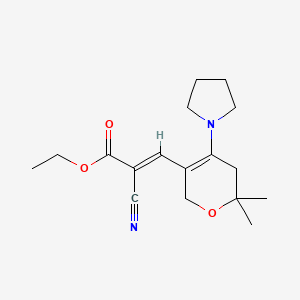
![9-(3,4-Dimethylphenyl)-3-((3-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14884921.png)
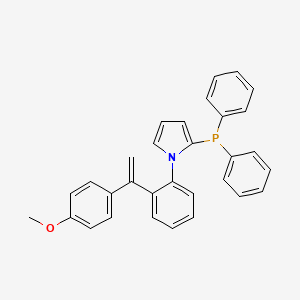
![2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B14884946.png)
